molecular formula C8H8ClIO2 B1361232 1-Chloro-4-iodo-2,5-dimethoxybenzene CAS No. 90064-46-3

1-Chloro-4-iodo-2,5-dimethoxybenzene

Cat. No. B1361232
CAS RN: 90064-46-3
M. Wt: 298.5 g/mol
InChI Key: PABWCPGHJWYJSC-UHFFFAOYSA-N
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Description

1-Chloro-4-iodo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8ClIO2 . It has a molecular weight of 298.51 .


Synthesis Analysis

The synthesis of 1-Chloro-4-iodo-2,5-dimethoxybenzene involves several steps. The process starts with a Suzuki coupling reaction, which involves the use of tetrakis (triphenylphosphine) palladium (0), potassium carbonate, ethanol, water, and toluene . The reaction is carried out at 100°C for 12 hours under an inert atmosphere . After the reaction, the product is extracted, distilled, and purified through column chromatography .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-iodo-2,5-dimethoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and two methoxy groups .


Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-4-iodo-2,5-dimethoxybenzene are typically electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

1-Chloro-4-iodo-2,5-dimethoxybenzene has a melting point of 115-116°C . The predicted boiling point is 324.8±42.0°C, and the predicted density is 1.740±0.06 g/cm3 .

Scientific Research Applications

Halogenation in Synthesis

1-Chloro-4-iodo-2,5-dimethoxybenzene is utilized in halogenation processes. For example, ring halogenations of polyalkylbenzenes have been conducted using N-Halosuccinimide and acidic catalysts, where compounds like [hydroxy(tosyloxy)iodo]benzene were effective as catalysts with NBS but not NCS (Bovonsombat & Mcnelis, 1993).

Facilitating Selective Halogenation

In the quest for facile methods of halogenation, bis(2,6-dimethoxyphenyl)dimethyltin was reacted with N-chlorosuccinimide to afford 1-chloro-2,6-dimethoxybenzene (Wada, Wakamori, Hiraiwa, & Erabi, 1992). This demonstrates the potential of such compounds in specific and targeted halogenation reactions.

Cross-Coupling Reactions

The compound is also integral in cross-coupling reactions. Suzuki and Stille cross-coupling reactions have been used in synthesizing 5-substituted 1,3-dimethoxybenzene derivatives. This method allows for obtaining these derivatives in a few steps from inexpensive reagents (Dol, Kamer, & Leeuwen, 1998).

Catalysis in Oxidation Processes

It serves as a catalytic cofactor in oxidation processes. For example, 2-Chloro-1,4-dimethoxybenzene has been identified as a superior cofactor in the oxidation of anisyl alcohol by lignin peroxidase, compared to other compounds (Teunissen & Field, 1998).

Synthesis of Medical Intermediate Molecules

In medical research, such compounds are used in the synthesis of intermediate molecules. For instance, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecular used in psychosis treatment, was prepared from 1,4-dimethoxybenzene (Zhimin, 2003).

Polymerization Processes

It also plays a role in polymerization. Phase transfer catalysisusing compounds like 1,4-bis(chloromethylene)-2,5-dimethoxybenzene with 4,4′-biphenol has been explored, demonstrating the solvent effect and the influence of catalysts in such processes (Tagle, Diaz, & Muñoz, 1984).

Electrosynthesis and Characterization

1-Chloro-4-iodo-2,5-dimethoxybenzene derivatives are used in electrosynthesis. For instance, poly(1,3-dimethoxybenzene) was synthesized via electrochemical oxidation, and the resulting polymer was characterized spectroscopically, indicating a polymeric structure where methoxy groups are retained (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).

Halogen Bonding in Structural Chemistry

The compound's derivatives are significant in studying halogen bonding as structural determinants in aromatic compounds, as seen in the structures of 4-halotriaroylbenzenes (Pigge, Vangala, & Swenson, 2006).

Biphasic Electrophilic Halogenation

1-Chloro-4-iodo-2,5-dimethoxybenzene is instrumental in biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides, catalyzed by perchloric acid. This process demonstrates regioselective halogenation of such compounds in high yields (Goldberg & Alper, 1993).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the dust or fumes .

properties

IUPAC Name

1-chloro-4-iodo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWCPGHJWYJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348626
Record name 1-chloro-4-iodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodo-2,5-dimethoxybenzene

CAS RN

90064-46-3
Record name 1-chloro-4-iodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hünig, R Bau, M Kemmer, H Meixner… - European journal of …, 1998 - Wiley Online Library
Quinones 1a−q and DCNQIs 2a−g have been synthesized in order to investigate substituent effects. It was necessary to employ novel synthetic routes for the introduction of iodine into …

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